N~2~-(4-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(4-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound characterized by the presence of multiple functional groups, including a chloro-substituted aromatic ring, a furan ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the glycinamide backbone: This can be achieved through the reaction of glycine with an appropriate amine under acidic or basic conditions.
Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the glycinamide with a furan-2-ylmethyl halide in the presence of a base such as potassium carbonate.
Attachment of the 4-chloro-2-methylphenyl group: This can be done via a nucleophilic substitution reaction using a 4-chloro-2-methylphenyl halide.
Incorporation of the phenylsulfonyl group: This final step involves the sulfonylation of the intermediate compound using a phenylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a polar aprotic solvent.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Azido or thio-substituted derivatives.
Scientific Research Applications
N~2~-(4-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Materials Science: Explored for its potential use in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of N2-(4-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzyme activity. The presence of multiple functional groups allows it to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
N~2~-(4-chlorophenyl)-N-(furan-2-ylmethyl)glycinamide: Lacks the phenylsulfonyl group.
N~2~-(4-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)glycinamide: Lacks the phenylsulfonyl group.
N~2~-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinamide: Lacks the furan-2-ylmethyl group.
Uniqueness
N~2~-(4-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylsulfonyl group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-(furan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S/c1-15-12-16(21)9-10-19(15)23(28(25,26)18-7-3-2-4-8-18)14-20(24)22-13-17-6-5-11-27-17/h2-12H,13-14H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVUVLDUAUKRSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360352 | |
Record name | STK360916 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6078-72-4 | |
Record name | STK360916 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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